Cas no 1432680-10-8 (2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)

2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 化学的及び物理的性質
名前と識別子
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- 2-(chloromethyl)-5-methoxy-1H-imidazo[4,5-b]pyridine
- 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
- 2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine
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- インチ: 1S/C8H8ClN3O/c1-13-7-3-2-5-8(12-7)11-6(4-9)10-5/h2-3H,4H2,1H3,(H,10,11,12)
- InChIKey: YJFNTWVMDQOORI-UHFFFAOYSA-N
- ほほえんだ: C12N=C(CCl)NC1=CC=C(OC)N=2
2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125957-0.5g |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 0.5g |
$758.0 | 2023-06-08 | |
Enamine | EN300-125957-5.0g |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 5g |
$2816.0 | 2023-06-08 | |
A2B Chem LLC | AX43298-50mg |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 50mg |
$273.00 | 2024-04-20 | |
1PlusChem | 1P01E8PU-250mg |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 250mg |
$657.00 | 2024-06-20 | |
1PlusChem | 1P01E8PU-2.5g |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 2.5g |
$2414.00 | 2024-06-20 | |
1PlusChem | 1P01E8PU-10g |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 10g |
$5224.00 | 2024-06-20 | |
Enamine | EN300-3056613-100mg |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95.0% | 100mg |
$337.0 | 2023-10-02 | |
Enamine | EN300-3056613-2500mg |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95.0% | 2500mg |
$1903.0 | 2023-10-02 | |
1PlusChem | 1P01E8PU-500mg |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 500mg |
$999.00 | 2024-06-20 | |
A2B Chem LLC | AX43298-5g |
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine |
1432680-10-8 | 95% | 5g |
$3000.00 | 2024-04-20 |
2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridineに関する追加情報
Introduction to 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] (CAS No. 1432680-10-8)
2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine], identified by its Chemical Abstracts Service (CAS) number 1432680-10-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazobipyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both a chloromethyl group and a methoxy substituent on the imidazobipyridine core imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.
The imidazobipyridine scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors. In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications. The structural features of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] make it a promising candidate for further exploration in drug discovery. Specifically, the chloromethyl group can participate in nucleophilic addition reactions, while the methoxy group can influence electronic properties and metabolic stability.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The imidazobipyridine core is found in several bioactive natural products and synthetic drugs, highlighting its significance in medicinal chemistry. Researchers have leveraged this scaffold to develop molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of imidazobipyridine have shown promise in targeting kinases and other enzymes involved in signal transduction pathways.
Recent studies have demonstrated the utility of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] in designing molecules that modulate protein-protein interactions. By strategically modifying the chloromethyl and methoxy groups, chemists can fine-tune binding affinities and selectivity profiles. This approach has been particularly effective in developing inhibitors for protein targets that are challenging to modulate with traditional small molecules. The compound's ability to engage with biological systems through multiple interaction modes makes it a versatile tool in medicinal chemistry.
The synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include condensation reactions to form the imidazobipyridine ring system, followed by functionalization at the 2-position with a chloromethyl group and at the 5-position with a methoxy group. These synthetic strategies often employ palladium-catalyzed cross-coupling reactions, which provide high selectivity and yield under mild conditions.
In terms of biological activity, preliminary studies suggest that 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] exhibits inhibitory effects on certain enzymes relevant to human health conditions. For example, derivatives of this scaffold have shown potential in inhibiting cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. Additionally, modifications to the chloromethyl and methoxy groups have led to compounds with enhanced binding affinity for specific enzyme targets.
The pharmacokinetic properties of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] are also an area of active investigation. Researchers are exploring ways to optimize solubility, metabolic stability, and tissue distribution by incorporating additional functional groups or using prodrug strategies. These efforts are crucial for translating promising laboratory findings into viable therapeutic agents.
One notable application of this compound is in the development of probes for biochemical assays. The ability to label biomolecules with radioactive or fluorescent tags derived from 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] has enabled researchers to study enzyme mechanisms and protein interactions at an atomic level. Such insights are invaluable for understanding disease pathways and designing targeted therapies.
The future prospects for 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] are bright, given its structural versatility and potential therapeutic applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. These computational approaches complement traditional high-throughput screening assays by providing rapid access to promising candidates.
In conclusion,2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-bpyridine] (CAS No. 1432680-10-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. Continued research into this compound will likely yield novel bioactive molecules with broad therapeutic implications.
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